molecular formula C7H6ClIO B183460 (5-Chloro-2-iodophenyl)methanol CAS No. 82386-90-1

(5-Chloro-2-iodophenyl)methanol

Cat. No.: B183460
CAS No.: 82386-90-1
M. Wt: 268.48 g/mol
InChI Key: MGLGJZWGRMOAJS-UHFFFAOYSA-N
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Description

(5-Chloro-2-iodophenyl)methanol: is an organic compound with the molecular formula C7H6ClIO and a molecular weight of 268.48 g/mol . It is a crystalline solid with a melting point of 114-116°C . This compound is of interest due to its unique chemical structure, which includes both chlorine and iodine substituents on a phenyl ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-iodophenyl)methanol typically involves the iodination of 5-chlorobenzyl alcohol. One common method includes the use of iodine and a suitable oxidizing agent such as sodium hypochlorite in an organic solvent like dichloromethane . The reaction is carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality and efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-2-iodophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (5-Chloro-2-iodophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential biological activities. These derivatives can act as building blocks for the synthesis of compounds with antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its reactivity makes it suitable for the production of polymers and advanced materials with specific properties .

Mechanism of Action

The mechanism of action of (5-Chloro-2-iodophenyl)methanol and its derivatives depends on the specific application. In biological systems, these compounds may interact with enzymes or receptors, modulating their activity. For example, derivatives designed as enzyme inhibitors may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

  • (5-Chloro-2-bromophenyl)methanol
  • (5-Chloro-2-fluorophenyl)methanol
  • (5-Chloro-2-methylphenyl)methanol

Comparison: (5-Chloro-2-iodophenyl)methanol is unique due to the presence of both chlorine and iodine substituents. The iodine atom provides a site for further functionalization through reactions like the Suzuki-Miyaura coupling, which is not as readily achievable with bromine or fluorine substituents. Additionally, the larger atomic radius of iodine compared to bromine or fluorine can influence the compound’s reactivity and the steric effects in its derivatives .

Properties

IUPAC Name

(5-chloro-2-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLGJZWGRMOAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355892
Record name (5-chloro-2-iodophenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82386-90-1
Record name 5-Chloro-2-iodobenzenemethanol
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Record name (5-chloro-2-iodophenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-chloro-2-iodophenyl)methanol
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Synthesis routes and methods I

Procedure details

Borane-dimethylsulfide complex (3.7 mL, 38.9 mmol) was added slowly to a cold (0° C.) solution of 5-chloro-2-iodo-benzoic acid (10 g, 35.4 mmol) in THF (20 mL). The reaction mixture was allowed to warm to rt, stirred for 8 h, quenched by addition of a saturated aqueous solution of ammonium chloride, and extracted with EtOAc. The organic layer was dried (Na2SO4), filtered, and concentrated to provide 9.5 g of the title compound. tR: 4.72 min (HPLC 2); Rf=0.66 (hexane/EtOAc, 7:3).
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Borane methylsulfide (7.3 mL, 73 mmol) was added to a stirred solution of 5-chloro-2-iodobenzoic acid (17.17 g, 60.79 mmol) in THF (40 mL) and trimethylborate (20 mL), maintaining the internal temperature at 20-25° C. After 16 h methanol (8.87 mL, 0.219 mol) was added cautiously and the solution was evaporated in vacuo, azeotroping with methanol (3×50 mL). The resulting solid was recrystallized (hexanes/ethyl acetate, 5:1, 120 mL) to give 5-chloro-2-iodobenzyl alcohol (12.2 g): 1H NMR (CDCl3, 400 MHz) δ 2.00 (br s, 1H), 4.64 (s, 2H), 7.00 (dd, J=2.6, 8.4 Hz, 1H), 7.49 (d, J=2.4, 1H), 7.72 (d, J=8.2 Hz, 1H).
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7.3 mL
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17.17 g
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40 mL
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Synthesis routes and methods V

Procedure details

A solution of 120 g of 5-chloro-2- iodobenzoic acid (K. Pelz et al., Collect.Czech.Chem.Commun. 33, 1852, 1968) in 145 ml of tetrahydrofuran is stirred and treated at 10°-20° C. for 45 minutes with 16.1 g of sodium borohydride. The mixture is then stirred for 30 minutes at this temperature and treated with a solution of 80.3 g (71.4 ml) of boron trifluoride etherate in 40 ml of tetrahydrofuran. It is stirred for another 3 hours and while cooling with ice-cold water it is decomposed at a maximum temperature of 8° C. with 50 ml of 5% hydrochloric acid added dropwise. It is diluted with water and extracted with benzene. The extract is washed with a 5% sodium hydroxide solution and water, dried with magnesium sulfate and evaporated. There are obtained 100 g (96%) of crude 5-chloro-2-iodobenzyl alcohol with m.p. of 115°-117° C. The analytically pure substance is obtained by crystallization from ethanol; m.p. 116°-117° C.
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120 g
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71.4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Chloro-2-iodophenyl)methanol
Reactant of Route 2
(5-Chloro-2-iodophenyl)methanol
Reactant of Route 3
(5-Chloro-2-iodophenyl)methanol
Reactant of Route 4
Reactant of Route 4
(5-Chloro-2-iodophenyl)methanol
Reactant of Route 5
Reactant of Route 5
(5-Chloro-2-iodophenyl)methanol
Reactant of Route 6
(5-Chloro-2-iodophenyl)methanol

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